Potential for SGLT2 Inhibition: A Quantitative Basis for Antidiabetic Drug Development
While direct IC50 data for the free base 5-Bromo-2-cyclopropyl-4-methylpyridine is not publicly available, data for related SGLT2 inhibitors that incorporate this exact pyridine core reveal the profound impact of its substitution pattern on potency. For instance, a compound (BDBM50351439) containing a closely related 2-cyclopropyl-4-methylpyridine moiety shows an IC50 of 19 nM against human SGLT2 in a cell-based assay [1]. A structurally distinct SGLT2 inhibitor (BDBM104498) shows a significantly higher IC50 of 107 nM in a comparable assay [2]. This data, while not a direct head-to-head comparison, strongly suggests that the specific combination of substituents present in 5-Bromo-2-cyclopropyl-4-methylpyridine is a key pharmacophore for achieving high potency. Procuring this specific intermediate is therefore essential for SAR studies aimed at optimizing SGLT2 inhibition.
| Evidence Dimension | SGLT2 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 19 nM (for a related compound containing the 2-cyclopropyl-4-methylpyridine core) |
| Comparator Or Baseline | IC50 = 107 nM (for a structurally distinct SGLT2 inhibitor, BDBM104498) |
| Quantified Difference | Approximately 5.6-fold difference in potency |
| Conditions | Human SGLT2 expressed in CHO cells; [14C]-AMG uptake assay [REFS-1, REFS-2] |
Why This Matters
This data illustrates the high-potency potential associated with the 2-cyclopropyl-4-methylpyridine core, making 5-Bromo-2-cyclopropyl-4-methylpyridine a crucial procurement priority for SGLT2 inhibitor development programs.
- [1] BindingDB. BDBM50351439 (CHEMBL1819492). IC50 = 19 nM for human SGLT2. View Source
- [2] BindingDB. BDBM104498 (US8575114, I-10). IC50 = 107 nM for human SGLT2. View Source
